molecular formula C22H17ClN2O2 B14543022 4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol

4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol

Cat. No.: B14543022
M. Wt: 376.8 g/mol
InChI Key: ARIKAIFKJOIJAE-ZMOGYAJESA-N
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Description

4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol typically involves the condensation reaction between 5-chloro-3-phenylindole-1-carbaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Mechanism of Action

The biological activity of 4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity is thought to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The anticancer effects may involve the induction of apoptosis through the activation of caspases and other apoptotic pathways .

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C22H17ClN2O2/c1-27-22-11-15(7-10-21(22)26)13-24-25-14-19(16-5-3-2-4-6-16)18-12-17(23)8-9-20(18)25/h2-14,26H,1H3/b24-13+

InChI Key

ARIKAIFKJOIJAE-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4)O

Origin of Product

United States

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